2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline
Brand Name: Vulcanchem
CAS No.: 2006277-40-1
VCID: VC11681277
InChI: InChI=1S/C16H17ClFN3/c17-12-5-6-15(13(18)11-12)20-7-9-21(10-8-20)16-4-2-1-3-14(16)19/h1-6,11H,7-10,19H2
SMILES: C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3N
Molecular Formula: C16H17ClFN3
Molecular Weight: 305.78 g/mol

2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline

CAS No.: 2006277-40-1

Cat. No.: VC11681277

Molecular Formula: C16H17ClFN3

Molecular Weight: 305.78 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline - 2006277-40-1

Specification

CAS No. 2006277-40-1
Molecular Formula C16H17ClFN3
Molecular Weight 305.78 g/mol
IUPAC Name 2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]aniline
Standard InChI InChI=1S/C16H17ClFN3/c17-12-5-6-15(13(18)11-12)20-7-9-21(10-8-20)16-4-2-1-3-14(16)19/h1-6,11H,7-10,19H2
Standard InChI Key BRSJONNPBUTWJQ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3N
Canonical SMILES C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3N

Introduction

Chemical Structure and Physicochemical Properties

2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline (IUPAC name: 2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]aniline) is a heterocyclic compound featuring a piperazine core linked to a 4-chloro-2-fluorophenyl group and an aniline moiety. Its molecular formula is C16H17ClFN3\text{C}_{16}\text{H}_{17}\text{ClFN}_{3}, with a molecular weight of 305.78 g/mol. The compound’s topological polar surface area (325 Ų) and moderate lipophilicity (logP\log P: ~2.8) suggest balanced solubility and membrane permeability, critical for drug-like properties .

The presence of electron-withdrawing substituents (chloro and fluoro groups) enhances its stability and potential for non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking . These features are common in pharmacologically active piperazine derivatives, which often exhibit multitarget engagement.

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline typically involves nucleophilic aromatic substitution between 4-chloro-2-fluoroaniline and a piperazine derivative. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is often employed to facilitate the reaction under mild conditions (80–100°C, 6–8 hours) . Post-synthesis purification via recrystallization or column chromatography yields products with >95% purity .

Key Reaction Steps:

  • Coupling Reaction:
    4-Chloro-2-fluoroaniline+1-Piperazinyl IntermediateTBAB, DMF2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline\text{4-Chloro-2-fluoroaniline} + \text{1-Piperazinyl Intermediate} \xrightarrow{\text{TBAB, DMF}} \text{2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline}

  • Hydrogenation: Reduction of nitro intermediates using Raney nickel under H2\text{H}_{2} pressure (3–4 kg) ensures high yields of the final aniline derivative .

Industrial Scalability

Industrial production employs continuous flow reactors to optimize reaction kinetics and minimize byproducts. Process parameters, such as temperature gradients (120–140°C) and solvent systems (e.g., ethanol/water mixtures), are critical for maintaining cost efficiency and reproducibility .

Comparative Analysis with Analogous Compounds

Property2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline5-Chloro-1-methyl-2-α-piperazinyl benzimidazole Piperazine-substituted 4(1 H)-quinolone
Molecular Weight (g/mol)305.78342.81389.45
Antifungal ActivityPredicted (12–18 mm inhibition zones)14–16 mm inhibition zonesN/A
Antimalarial ED50_{50}Not testedN/A<0.1 µM
Solubility (mg/mL)~0.5 (aqueous buffer)0.31.2

This table underscores the compound’s intermediate solubility and positional versatility for functional group modifications.

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